Cas no 2228656-06-0 (3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol)

3-(1-Ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol is a fluorinated imidazole derivative with potential applications in medicinal chemistry and material science. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The imidazole core provides a versatile scaffold for further functionalization, while the hydroxyl group offers a reactive site for derivatization. Its unique structure may contribute to improved bioavailability and binding affinity in biologically active compounds. This compound is particularly suited for research in fluorinated analogs and heterocyclic synthesis, where precise control over electronic and steric properties is required. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol structure
2228656-06-0 structure
Product name:3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
CAS No:2228656-06-0
MF:C8H12F2N2O
MW:190.190488815308
CID:5939075
PubChem ID:165631602

3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
    • 2228656-06-0
    • EN300-1954823
    • Inchi: 1S/C8H12F2N2O/c1-2-12-6-11-5-7(12)8(9,10)3-4-13/h5-6,13H,2-4H2,1H3
    • InChI Key: KJCNRVSFLNZTEC-UHFFFAOYSA-N
    • SMILES: FC(CCO)(C1=CN=CN1CC)F

Computed Properties

  • Exact Mass: 190.09176933g/mol
  • Monoisotopic Mass: 190.09176933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 38Ų

3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1954823-0.1g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
0.1g
$1572.0 2023-09-17
Enamine
EN300-1954823-1.0g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
1g
$1785.0 2023-06-03
Enamine
EN300-1954823-10.0g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
10g
$7681.0 2023-06-03
Enamine
EN300-1954823-5g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
5g
$5179.0 2023-09-17
Enamine
EN300-1954823-10g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
10g
$7681.0 2023-09-17
Enamine
EN300-1954823-0.25g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
0.25g
$1642.0 2023-09-17
Enamine
EN300-1954823-5.0g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
5g
$5179.0 2023-06-03
Enamine
EN300-1954823-1g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
1g
$1785.0 2023-09-17
Enamine
EN300-1954823-2.5g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
2.5g
$3501.0 2023-09-17
Enamine
EN300-1954823-0.05g
3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol
2228656-06-0
0.05g
$1500.0 2023-09-17

3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol Related Literature

Additional information on 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol

Comprehensive Overview of 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol (CAS No. 2228656-06-0)

The compound 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol (CAS No. 2228656-06-0) is a fluorinated imidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring an ethyl-substituted imidazole core and difluoropropanol side chain, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

In recent years, the demand for fluorinated organic compounds has surged, driven by their enhanced metabolic stability and bioavailability. 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol aligns with this trend, as the difluoromethylene group improves its pharmacokinetic properties. This compound is often explored in medicinal chemistry for designing novel small-molecule inhibitors, leveraging its ability to modulate protein-ligand interactions. Its imidazole ring also contributes to hydrogen bonding, a critical feature in drug-receptor binding.

The synthesis of CAS No. 2228656-06-0 typically involves multi-step organic reactions, including nucleophilic substitution and fluorination processes. Advanced techniques like HPLC purification and NMR characterization ensure high purity, which is essential for reproducible research outcomes. Given the growing emphasis on green chemistry, efforts are underway to optimize its production using catalytic methods and sustainable solvents, reducing environmental impact.

From an industrial perspective, 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol is gaining attention in agrochemical formulations. Its structural motifs are being investigated for developing next-generation pesticides and herbicides, where fluorination enhances efficacy and resistance management. Additionally, its potential role in material science, such as in liquid crystals or polymeric additives, is under exploration, highlighting its cross-disciplinary relevance.

For researchers sourcing this compound, key considerations include storage conditions (e.g., inert atmosphere, low temperature) and handling protocols to maintain stability. Analytical data, such as mass spectrometry and IR spectra, are often provided by suppliers to verify identity and purity. As the scientific community seeks cost-effective alternatives to rare-earth catalysts, derivatives of CAS No. 2228656-06-0 may offer innovative solutions.

In conclusion, 3-(1-ethyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-ol represents a promising scaffold in modern chemistry. Its applications span drug development, crop protection, and advanced materials, aligning with global trends toward sustainable innovation. Future studies may further elucidate its mechanistic roles and commercial viability, solidifying its place in the fine chemicals market.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.